3-[4-(benzyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Description
This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a benzyloxy-substituted phenyl ring at the β-position of the propanoic acid backbone. Its structure combines aromatic bulk (benzyloxy group) with the stability of the Boc protecting group, making it a critical intermediate in peptide synthesis and medicinal chemistry. The Boc group enhances solubility in organic solvents, while the benzyloxy moiety enables π-π interactions in target binding .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVSPTOJKOFMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63769-58-4, 2130-96-3 | |
| Record name | NSC334366 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2130-96-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Core Skeleton Assembly via Malonic Ester Derivatives
A foundational approach involves malonic acid derivatives as intermediates. For example, ethyl 3-[4-(benzyloxy)phenyl]propanoate serves as a precursor, with subsequent introduction of the Boc-protected amino group. The synthesis proceeds as follows:
-
Benzylation of 4-Hydroxyphenylpropanoic Acid :
-
Amination and Boc Protection :
Industrial-Scale Optimization Strategies
Solvent and Temperature Effects on Yield
Industrial processes prioritize cost-effectiveness and safety. The table below compares solvents and bases for the benzylation step:
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Tetrahydrofuran | NaH | 0–25 | 89 | 98.5 |
| Dimethylformamide | K₂CO₃ | 25–35 | 78 | 97.2 |
| Dichloromethane | NaOH | 10–20 | 82 | 96.8 |
De-Esterification and Acid Formation
Hydrolysis of the ethyl ester to the carboxylic acid is critical. Optimal conditions include:
Purification and Isolation Techniques
Crystallization Protocols
Post-synthesis purification involves anti-solvent crystallization:
Chromatographic Methods
For lab-scale purification, flash chromatography on silica gel (hexane/ethyl acetate gradient) resolves stereoisomers and by-products.
Stereochemical Control and Chiral Resolution
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of this compound exhibit potential anticancer properties. For instance, modifications of the benzyl group have been shown to enhance the cytotoxicity against certain cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
Neuroprotective Effects : Studies have suggested that compounds similar to Boc-O-benzyl-L-tyrosine may provide neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Peptide Synthesis
Boc-O-benzyl-L-tyrosine is widely utilized as an amino acid building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function during peptide coupling reactions. This protecting strategy is crucial for synthesizing complex peptides with specific biological activities:
- Solid-Phase Peptide Synthesis (SPPS) : The compound can be incorporated into SPPS protocols, allowing for the efficient assembly of peptides with defined sequences and functional groups .
- Bioconjugation : The benzyloxy group provides a handle for further modifications or conjugations, facilitating the development of peptide-drug conjugates that enhance drug delivery and specificity .
Drug Design and Development
The structural characteristics of Boc-O-benzyl-L-tyrosine make it a valuable scaffold in drug design:
- Lead Compound Development : Its derivatives have been explored as lead compounds for developing new drugs targeting various diseases, including metabolic disorders and neurodegenerative diseases .
- Structure-Activity Relationship (SAR) Studies : Researchers utilize this compound in SAR studies to understand how modifications affect biological activity, guiding the design of more potent and selective therapeutics .
Biochemical Research
In biochemical studies, Boc-O-benzyl-L-tyrosine is employed as a substrate or inhibitor in enzyme assays:
- Enzyme Inhibition Studies : It has been used to investigate the inhibitory effects on specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms .
- Receptor Binding Studies : The compound's ability to interact with various receptors makes it useful for studying receptor-ligand interactions, contributing to our understanding of signal transduction processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the phenylmethoxyphenyl moiety can engage in specific binding interactions. These interactions can modulate biological pathways and influence the compound’s overall activity.
Comparison with Similar Compounds
Key Structural Variations and Properties
The table below summarizes structural analogs, highlighting substituent differences and their implications:
*Molecular formulas are derived from evidence where available; discrepancies noted.
Detailed Findings
Substituent Effects on Reactivity and Stability
- Benzyloxy vs. Difluoromethyl (): The difluoromethyl analog (CF₂H) improves metabolic stability due to fluorine’s electronegativity but introduces steric hindrance. The target’s benzyloxy group enhances aromatic stacking but may reduce solubility .
- Allyloxy (): The allyloxy group enables selective deprotection via Pd-catalyzed reactions, offering synthetic flexibility absent in the benzyloxy analog .
Protection Strategy Differences Dual Protection (): The dual Boc/Cbz-protected compound allows stepwise deprotection in solid-phase peptide synthesis (SPPS), whereas the target’s single Boc group simplifies orthogonal strategies .
Lipophilicity and Bioactivity
- The 2-chlorophenylmethyl analog () exhibits increased lipophilicity (ClogP ~3.2), favoring blood-brain barrier penetration, while the target’s benzyloxy group balances polarity and binding affinity .
Biological Activity
3-[4-(benzyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, commonly referred to as Boc-O-benzyl-L-tyrosine, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, including its synthesis, characterization, and potential therapeutic applications.
- Molecular Formula : C21H25NO5
- Molar Mass : 371.43 g/mol
- Density : 1.185 ± 0.06 g/cm³ (predicted)
- Melting Point : 110-112°C
- Boiling Point : 552.4 ± 50.0 °C (predicted)
Synthesis
The synthesis of Boc-O-benzyl-L-tyrosine typically involves the acylation of O-benzyl-L-tyrosine with tert-butoxycarbonyl azide. The process includes the following steps:
- Dissolve O-benzyl-L-tyrosine in dioxane.
- Acylate with tert-butoxycarbonyl azide to yield a crude product.
- Extract with ethyl acetate at pH 9-10.
- Purify through recrystallization .
Antioxidant Activity
Recent studies have evaluated the antioxidant potential of various derivatives of this compound using methods such as DPPH and ABTS assays. The results indicate that certain derivatives exhibit notable antioxidant activity, significantly higher than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
| Compound | DPPH (%) | ABTS (%) |
|---|---|---|
| Compound A | 44.71 ± 0.66 | 7.66 ± 0.71 |
| Compound B | 7.14 ± 1.51 | 0.40 ± 0.27 |
Enzyme Inhibition
The compound has been tested for its inhibitory effects on various enzymes relevant to disease mechanisms:
- ADAMTS7 Proteolytic Activity : In vitro assays demonstrated that Boc-O-benzyl-L-tyrosine derivatives can inhibit ADAMTS7, an enzyme implicated in atherosclerosis progression .
- Selectivity Profile : Compounds were screened against ADAMTS5 to assess selectivity, revealing varying degrees of inhibition and selectivity profiles .
Case Studies
- Atherosclerosis Model : In a study involving atherosclerosis models, derivatives of Boc-O-benzyl-L-tyrosine showed promise in reducing plaque formation by inhibiting ADAMTS7 activity, suggesting potential therapeutic applications in cardiovascular diseases .
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of related compounds against bacterial and fungal strains, indicating that modifications in the structure could enhance efficacy against specific pathogens .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves two primary steps: (1) Boc protection of the amino group and (2) coupling with the benzyloxy-substituted phenyl moiety.
- Boc Protection : React the amino acid precursor with tert-butoxycarbonyl chloride (Boc-Cl) in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base at room temperature ().
- Coupling : Introduce the benzyloxy-phenyl group via carbodiimide-mediated coupling. For example, DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in DCM under nitrogen atmosphere for 16 hours ().
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures high purity ().
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Solvent | Key Outcome |
|---|---|---|---|
| Boc Protection | Boc-Cl, TEA, 25°C, 4h | DCM | 85% yield () |
| Coupling | DCC, DMAP, 0-5°C, 16h | THF | 78% yield () |
| Purification | Preparative HPLC (ACN/H₂O, 30→70% gradient) | — | >95% purity () |
Q. How is the compound characterized for structural validation?
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ 1.4 ppm for tert-butyl protons) and benzyloxy-phenyl protons (δ 7.3–7.5 ppm) ().
- IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ (Boc carbonyl) and ~1700 cm⁻¹ (carboxylic acid) ().
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion [M+H]⁺ ().
- HPLC : Reverse-phase methods (C18 column, UV detection at 254 nm) assess purity ().
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes side reactions ().
- Catalyst Optimization : Replace DCC with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to reduce racemization ().
- Temperature Control : Maintain 0–5°C during coupling to suppress epimerization ().
- Inert Atmosphere : Nitrogen or argon prevents moisture-sensitive reagent degradation ().
Q. Table 2: Yield Optimization Strategies
| Parameter | Improvement Strategy | Impact on Yield |
|---|---|---|
| Solvent | Switch from THF to DMF | +15% () |
| Coupling Reagent | Replace DCC with EDC/HOBt | +10% () |
| Temperature | Lower from RT to 0–5°C | +8% () |
Q. What methodologies are used to study enzyme interactions?
- Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of enzyme activity (e.g., NADH oxidation at 340 nm) ().
- Fluorescence Polarization : Quantify binding affinity (Kd) by tracking changes in polarized emission upon compound-enzyme interaction ().
- Molecular Docking : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., hydrophobic interactions with Boc and benzyloxy groups) ().
- Surface Plasmon Resonance (SPR) : Determine real-time binding kinetics (kon/koff rates) ().
Q. How can stability under physiological conditions be assessed?
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC ().
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures ().
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products by LC-MS ().
Q. What strategies are employed to design bioactive analogs?
- Substituent Variation : Replace the benzyloxy group with methoxy or nitro groups to modulate lipophilicity ().
- Backbone Modification : Introduce methyl groups to the propanoic acid chain to enhance metabolic stability ().
- Protecting Group Swapping : Substitute Boc with Fmoc (fluorenylmethyloxycarbonyl) for orthogonal deprotection in peptide synthesis ().
Q. Table 3: Analog Design Case Studies
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluorophenyl | Increased enzyme inhibition potency | |
| 2-Methylpropanoic acid | Improved plasma stability (t₁/₂ +2h) | |
| Thiophene substitution | Enhanced binding to hydrophobic pockets |
Q. How are computational tools applied to study this compound?
- DFT Calculations : Gaussian software optimizes molecular geometry and calculates electrostatic potential maps ().
- MD Simulations : GROMACS models interactions with lipid bilayers to predict membrane permeability ().
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
